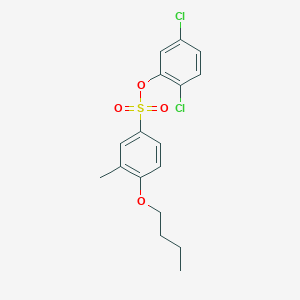
(2,5-Dichlorophenyl) 4-butoxy-3-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dichlorophenyl) 4-butoxy-3-methylbenzenesulfonate is a useful research compound. Its molecular formula is C17H18Cl2O4S and its molecular weight is 389.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Exposure Assessment and Environmental Impact
Environmental Phenols in Pregnant Women : A study highlighted the exposure of pregnant women to environmental phenols, including 2,5-dichlorophenyl, noting significant racial/ethnic differences in urinary concentrations. The study underscores the potential differential exposures and the need for further investigation in the NCS Main Study protocols (Mortensen et al., 2014).
Oxidative Stress and Inflammation in Pregnancy : Research indicated associations between urinary concentrations of phenols, including 2,5-dichlorophenol, and markers of oxidative stress and inflammation among pregnant women in Puerto Rico. This points to the potential health implications of exposure to these compounds during pregnancy (Watkins et al., 2015).
Firefighters' Exposure to Toxic Compounds : A study on firefighters exposed to fire events revealed the presence of 2,5-dichlorophenol among various other persistent organic pollutants in their serum. It highlights the occupational hazard and the need for monitoring such exposures in high-risk professions (Shaw et al., 2013).
Human Health and Exposure Dynamics
Predictors of Exposure in Chinese Adults : An exploration into the predictors of exposure to phenols, including 2,5-dichlorophenol, among Chinese adults shed light on the variability of these exposures based on lifestyle factors like smoking and bottled water consumption (Engel et al., 2014).
Exposure Dynamics in Lactating Women : The Methods Advancement for Milk Analysis (MAMA) Study aimed at measuring phenols, including 2,5-dichlorophenol, in lactating North Carolina women. It found that urine was the best measurement matrix and emphasized the variability of these exposures (Hines et al., 2015).
Human Urinary Excretion Patterns in Denmark : A Danish study provided an overview of urinary excretion patterns of non-persistent environmental chemicals, including 2,5-dichlorophenol. It highlighted widespread exposure and indicated a decrease in the excretion of certain phthalates over time (Frederiksen et al., 2014).
特性
IUPAC Name |
(2,5-dichlorophenyl) 4-butoxy-3-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4S/c1-3-4-9-22-16-8-6-14(10-12(16)2)24(20,21)23-17-11-13(18)5-7-15(17)19/h5-8,10-11H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYUDKQOYWPKOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
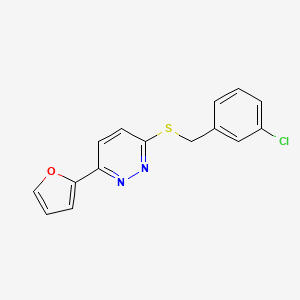
![N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2405194.png)
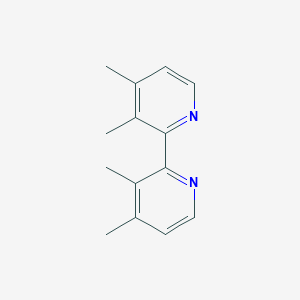

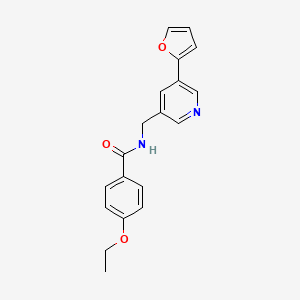
![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B2405201.png)
![(Z)-ethyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405203.png)
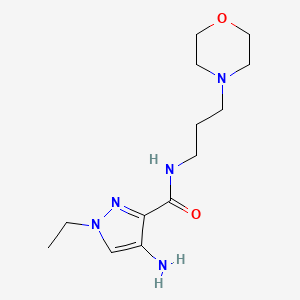

![5-(3-chlorophenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2405206.png)
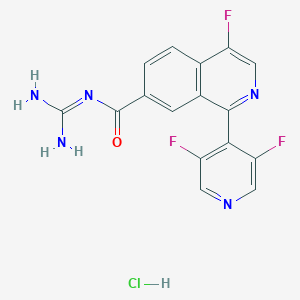


![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2405214.png)
